molecular formula C21H27N5O2 B2652538 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872838-89-6

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2652538
CAS No.: 872838-89-6
M. Wt: 381.48
InChI Key: PRMBGFSQBQSFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a heptyl chain, a methyl group, a phenyl ring, and a purino-imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The key steps include the formation of the purino-imidazole core, followed by the introduction of the heptyl, methyl, and phenyl substituents. Common reagents used in these reactions include alkyl halides, phenylboronic acids, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purino-imidazole derivatives with different substituents, such as:

  • 2-Heptyl-4-methyl-6-phenylpurino[7,8-a]imidazole
  • 2-Heptyl-4-methyl-6-phenyl-7,8-dihydroimidazo[1,2-a]pyrimidine

Uniqueness

What sets 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione apart is its specific combination of substituents and the resulting chemical properties. This unique structure may confer distinct biological activities or material properties not found in other similar compounds.

Properties

CAS No.

872838-89-6

Molecular Formula

C21H27N5O2

Molecular Weight

381.48

IUPAC Name

2-heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H27N5O2/c1-3-4-5-6-10-13-26-19(27)17-18(23(2)21(26)28)22-20-24(14-15-25(17)20)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13-15H2,1-2H3

InChI Key

PRMBGFSQBQSFDA-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.